molecular formula C7H8O2 B2658770 4-Cyclopropylbut-2-ynoic acid CAS No. 1339734-31-4

4-Cyclopropylbut-2-ynoic acid

Cat. No.: B2658770
CAS No.: 1339734-31-4
M. Wt: 124.139
InChI Key: FVKOLNVCRALDMU-UHFFFAOYSA-N
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Description

4-Cyclopropylbut-2-ynoic acid is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features a cyclopropyl group adjacent to a but-2-ynoic acid backbone, a structure that combines a strained ring system with a linear alkyne carboxylic acid. This unique architecture makes it a valuable scaffold for constructing more complex molecules and for investigating structure-activity relationships in drug discovery. Researchers can utilize this compound as a precursor in the synthesis of novel compounds with potential biological activity. Structural analogs featuring cyclopropyl and carboxylic acid motifs, particularly those fused to cyclohexene systems, have demonstrated significant pharmacological properties in scientific literature. For instance, such derivatives have been synthesized and shown to exhibit notable anti-inflammatory effects by inhibiting the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 in mitogen-stimulated human cell cultures . Furthermore, related chemical structures have been explored for their antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The presence of the alkyne group also offers a versatile handle for further chemical modification via click chemistry, enabling the creation of chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylbut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7(9)3-1-2-6-4-5-6/h6H,2,4-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOLNVCRALDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339734-31-4
Record name 4-cyclopropylbut-2-ynoic acid
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Foundational & Exploratory

Scalable Synthesis of 4-Cyclopropylbut-2-ynoic Acid: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 4-Cyclopropylbut-2-ynoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

4-Cyclopropylbut-2-ynoic acid (CAS: 112028-66-1) is a critical alkynyl carboxylic acid building block, frequently utilized in the synthesis of GPR40 agonists, integrin antagonists, and other heterocyclic pharmaceutical intermediates. Its structure features a cyclopropyl moiety separated from a reactive alkyne-carboxylic acid motif by a single methylene spacer.

The synthesis of this molecule presents specific challenges:

  • Allene Isomerization: The propargylic position is prone to rearrangement to the allene under basic conditions.

  • Cyclopropyl Ring Stability: While robust, the cyclopropyl ring can undergo ring-opening under harsh acidic conditions or radical pathways.

  • Volatility: The intermediate terminal alkyne (4-cyclopropyl-1-butyne) is volatile, requiring careful handling during isolation.

This guide details a convergent, three-step synthesis designed for scalability and high purity. We prioritize a copper-catalyzed Grignard coupling route over direct alkylation of acetylides due to the superior availability of reagents and better control over dialkylation side products.

Retrosynthetic Analysis

The most logical disconnection is at the C(sp)-C(sp3) bond or the Carboxyl-Carbon bond.

  • Disconnection A (Carboxylation): Disconnecting the carboxylic acid reveals 4-cyclopropyl-1-butyne . This is the most reliable final step.

  • Disconnection B (C-C Coupling): The butyne backbone can be formed by coupling a cyclopropyl nucleophile (Grignard) with a propargyl electrophile (Propargyl bromide).

Retrosynthesis Target 4-Cyclopropylbut-2-ynoic acid (Target) Intermediate 4-Cyclopropyl-1-butyne (Key Intermediate) Target->Intermediate Carboxylation (C-C Bond Formation) CO2 Carbon Dioxide (C1 Source) Target->CO2 Precursor1 Cyclopropylmagnesium Bromide (Nucleophile) Intermediate->Precursor1 Cu-Catalyzed Cross-Coupling Precursor2 Propargyl Bromide (Electrophile) Intermediate->Precursor2

Caption: Retrosynthetic disconnection strategy identifying 4-cyclopropyl-1-butyne as the pivotal intermediate.

Route Evaluation & Selection

ParameterRoute A: Acetylide AlkylationRoute B: Grignard Cross-Coupling (Selected)
Reagents Lithium Acetylide + Cyclopropylmethyl bromideCyclopropylMgBr + Propargyl Bromide
Key Risk Cyclopropylcarbinyl rearrangement (ring opening)Formation of allenyl byproducts (SN2')
Mitigation Low temperature (-78°C), HMPA/DMPU additivesCopper(I) catalysis (CuI) to enforce SN2
Scalability Moderate (Cryogenic conditions required)High (0°C to RT, standard reactors)
Cost High (Lithium reagents, specialized halides)Low (Commodity chemicals)

Decision: Route B is selected. The copper-catalyzed coupling of Grignard reagents with propargyl halides is a robust industrial method that avoids the cryogenic requirements of lithium acetylide alkylations and utilizes cheaper starting materials.

Detailed Experimental Protocol

Step 1: Preparation of Cyclopropylmagnesium Bromide

Note: Cyclopropyl bromide is less reactive than alkyl bromides; initiation requires activation.

  • Setup: Flame-dried 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Charge Mg turnings (1.2 equiv) and cover with minimal anhydrous THF. Add a crystal of Iodine (

    
    ) and 0.5 mL of neat 1,2-dibromoethane to initiate the reaction (visualized by disappearance of iodine color and bubbling).
    
  • Addition: Dissolve cyclopropyl bromide (1.0 equiv) in anhydrous THF (concentration ~1-2 M). Add dropwise to the refluxing Mg suspension.

  • Completion: Reflux for 2 hours after addition is complete. Titrate a small aliquot to determine precise concentration (typically 0.8–1.0 M).

Step 2: Synthesis of 4-Cyclopropyl-1-butyne (The Coupling)

Critical Mechanism: The use of CuI is mandatory to suppress the SN2' attack which would yield the allenyl isomer.

  • Catalyst Preparation: In a separate reactor, suspend CuI (5 mol%) in anhydrous THF and cool to 0°C.

  • Grignard Addition: Transfer the prepared Cyclopropylmagnesium bromide solution to the CuI suspension. Stir for 15 min to form the organocuprate species.

  • Electrophile Addition: Add Propargyl bromide (1.1 equiv, 80% wt in toluene) dropwise, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
     (dissolves copper salts).
    
  • Workup: Extract with diethyl ether (

    
    ). Wash combined organics with brine.[1] Dry over 
    
    
    
    .
  • Purification: Fractional distillation at reduced pressure. Caution: Product is volatile.

    • Target Yield: 65-75%

    • Boiling Point: ~110-115°C (Atmospheric - estimate).

Step 3: Carboxylation to 4-Cyclopropylbut-2-ynoic Acid
  • Deprotonation: Dissolve 4-cyclopropyl-1-butyne (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C.[2][3]

  • Lithiation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 30 mins. Stir at -78°C for 1 hour.

  • Carboxylation:

    • Method A (Gas): Bubble anhydrous

      
       gas through the solution (dried through a 
      
      
      
      tube) for 2 hours while warming to 0°C.
    • Method B (Solid): Pour the reaction mixture onto excess crushed dry ice (solid

      
      ).
      
  • Acidification: Quench with water, then acidify aqueous layer to pH 1 using 2M HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Wash with brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via acid-base extraction (Extract into

    
    , wash organics, re-acidify aqueous, extract back to organic).
    

Process Workflow & Mechanism

The following diagram illustrates the reaction pathway and critical control points.

SynthesisWorkflow CpBr Cyclopropyl Bromide Grignard Cyclopropyl-MgBr CpBr->Grignard Grignard Formation (Reflux) Mg Mg / THF Mg->Grignard PropBr Propargyl Bromide Alkyne 4-Cyclopropyl-1-butyne PropBr->Alkyne CuI CuI (cat.) CuI->Alkyne Directs Regioselectivity nBuLi n-BuLi / CO2 Product 4-Cyclopropylbut-2-ynoic Acid nBuLi->Product Grignard->Alkyne S_N2 Coupling (0°C -> RT) Alkyne->Product Lithiation/Carboxylation (-78°C)

Caption: Step-wise reaction workflow highlighting reagents and critical intermediates.

Analytical Characterization (Expected)

TechniqueSignalAssignment
1H NMR (CDCl3)

11.0 (br s, 1H)
-COOH (Carboxylic Acid)

2.35 (d, 2H, J=2 Hz)
-CH2-C≡C- (Propargylic)

0.95 (m, 1H)
-CH- (Cyclopropyl methine)

0.55 (m, 2H)
Cyclopropyl methylene (cis/trans)

0.20 (m, 2H)
Cyclopropyl methylene (cis/trans)
13C NMR ~158 ppmC=O (Carbonyl)
~90 ppm, ~73 ppmC≡C (Alkyne carbons)
~23 ppmPropargylic CH2
~8 ppm, ~4 ppmCyclopropyl carbons
IR ~2240 cm-1C≡C stretch (weak/sharp)
~1690 cm-1C=O stretch (strong)

Safety & Handling

  • Propargyl Bromide: Potent lachrymator and shock-sensitive explosive if concentrated. Store as a solution in toluene. Handle only in a fume hood.

  • n-Butyllithium: Pyrophoric. Use standard Schlenk techniques.

  • Exotherms: The Grignard formation is highly exothermic. Ensure efficient reflux condensation and have an ice bath ready during initiation.

References

  • Grignard Preparation & Coupling:Organic Syntheses, Coll. Vol. 6, p. 259 (1988); Vol. 58, p. 127 (1978). (General procedure for propargyl-Grignard couplings).
  • Carboxylation of Alkynes:Organic Syntheses, Coll. Vol. 5, p. 1043 (1973). (Standard procedure for propiolic acid synthesis).
  • Cyclopropyl Chemistry: Journal of the American Chemical Society, 2023. (Discussion on cyclopropyl stability and reactivity).

  • Propargyl Bromide Handling: Wikipedia Entry on Propargyl Bromide.

Sources

Structural Elucidation and Characterization of 4-Cyclopropylbut-2-ynoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Abstract: This guide details the structural elucidation of 4-cyclopropylbut-2-ynoic acid (


), a rigid linker motif used in fragment-based drug discovery to constrain conformational space while maintaining metabolic stability. The following protocols and analyses synthesize High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to provide a definitive structural assignment.

Chemical Identity & Significance[1][2][3]

  • IUPAC Name: 4-Cyclopropylbut-2-ynoic acid

  • Molecular Formula:

    
    
    
  • Exact Mass: 124.0524 Da

  • Structural Utility: The molecule features a cyclopropyl ring (providing metabolic resistance compared to isopropyl/ethyl groups) linked via a propargylic methylene to an internal alkyne. This creates a linear, rigid spacer that positions the carboxylic acid pharmacophore with high geometric precision.

Analytical Workflow Strategy

To ensure scientific integrity, the characterization follows a deductive workflow. We move from elemental composition (HRMS) to functional group identification (IR), and finally to atom-by-atom connectivity (NMR).

ElucidationWorkflow Sample Crude Sample HRMS HRMS (ESI-) Confirm Formula C8H8O2 Sample->HRMS m/z 123.0451 IR FT-IR Confirm C≡C, C=O HRMS->IR Unsaturation NMR_1H 1H NMR Integration & Multiplicity IR->NMR_1H Functional Groups NMR_2D 2D NMR (HMBC) Connectivity Proof NMR_1H->NMR_2D Spin Systems Final Validated Structure NMR_2D->Final Assignment

Figure 1: Step-wise elucidation workflow ensuring data orthogonality.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and degree of unsaturation.

Experimental Protocol
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (to aid volatility, though negative mode relies on deprotonation).

  • Direct Infusion: 5 µL/min.

Data Analysis

The theoretical mass for


 (

) is 123.0446 .
Observed m/zDeviation (ppm)AssignmentInterpretation
123.0451 4.0

Confirms

.
79.0540 -

Decarboxylation event characteristic of

-unsaturated acids.

Causality: The observation of the decarboxylated fragment (m/z 79) confirms the carboxylic acid moiety. The Ring Double Bond Equivalent (RDBE) calculation yields 5 (1 for Acid C=O, 2 for Alkyne, 1 for Ring, 1 for Ring closure), consistent with the proposed structure.

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the presence of the internal alkyne and conjugated carbonyl.

Key Diagnostic Bands[4][5][6][7]
  • 3300-2500 cm⁻¹ (Broad): O-H stretch. The broadness indicates strong hydrogen bonding typical of carboxylic acid dimers.

  • 2245 cm⁻¹ (Weak/Sharp):

    
     stretch.
    
    • Note: Internal alkynes often show weak IR absorption due to the lack of a dipole moment change if the substitution is symmetric. However, the asymmetry between the carbonyl and the cyclopropyl group allows this band to be visible.

  • 1695 cm⁻¹ (Strong):

    
     stretch.
    
    • Insight: Saturated acids appear ~1710-1720 cm⁻¹. The shift to 1695 cm⁻¹ is caused by conjugation with the alkyne, which reduces the double-bond character of the carbonyl oxygen.

NMR Spectroscopy: The Definitive Proof

Objective: Establish connectivity between the cyclopropyl ring, the methylene linker, and the alkynoic acid tail.

Proton ( ) NMR Data

Solvent: DMSO-d6, 400 MHz

Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Logic
12.80 Broad s1HCOOHExchangeable acidic proton.
2.42 Doublet (d)2H

Propargylic methylene. Coupled to the cyclopropyl methine (

Hz).
0.95 - 1.05 Multiplet (m)1HCyclopropyl CHThe methine proton bridging the ring and the chain.
0.75 - 0.85 Multiplet (m)2HCyclopropyl

(cis)
High-field shift due to ring current anisotropy.
0.45 - 0.55 Multiplet (m)2HCyclopropyl

(trans)
Distinct diastereotopic environment.
Carbon ( ) NMR Data

Solvent: DMSO-d6, 100 MHz

Shift (

, ppm)
TypeAssignmentInterpretation
154.5 Q

Carboxylic acid carbonyl.[1] Shielded relative to benzoic acid due to sp-hybridized neighbor.
88.2 Q

Internal alkyne carbon (beta to COOH).
74.1 Q

Internal alkyne carbon (alpha to COOH).
23.5


Propargylic carbon.
9.8

Cyclopropyl CHCharacteristic high-field methine.
4.2

Cyclopropyl

Equivalent ring carbons.
Connectivity Logic (HMBC)

The structure is validated by Heteronuclear Multiple Bond Correlation (HMBC), which visualizes long-range couplings (2-3 bonds).

  • Correlation A: The propargylic protons at 2.42 ppm show a strong correlation to the alkyne carbons (88.2 and 74.1 ppm ) and the cyclopropyl methine carbon (9.8 ppm ).

  • Correlation B: The cyclopropyl protons (0.4-1.0 ppm ) show correlations to the propargylic carbon (23.5 ppm ).

  • Correlation C (Crucial): The propargylic protons at 2.42 ppm show a weak 4-bond correlation to the Carbonyl (154.5 ppm ), linking the two ends of the molecule.

HMBC_Correlations COOH C1 (COOH) 154.5 ppm C2 C2 (Alkyne) 74.1 ppm C3 C3 (Alkyne) 88.2 ppm C4 C4 (CH2) 2.42 ppm (H) C4->COOH Weak (4J) C4->C2 Strong (3J) C4->C3 Strong (2J) Cyc Cyclopropyl Ring 0.4-1.0 ppm (H) C4->Cyc Strong (2J/3J) Cyc->C4 Strong (2J)

Figure 2: HMBC Correlations. Yellow dashed lines indicate observed long-range heteronuclear couplings establishing the carbon skeleton.

Synthesis & Impurity Profiling (Context)

Understanding the synthesis aids in identifying potential impurities in the spectra. Common Route: Alkylation of a propiolic acid dianion with cyclopropylmethyl bromide.

  • Potential Impurity: Homocoupling products (diynes). Check for extra alkyne peaks in

    
     NMR around 60-80 ppm.
    
  • Potential Impurity: Isomerization to allene. Check for a signal around 200 ppm (

    
     hybridized allene carbon) in 
    
    
    
    NMR or 1950 cm⁻¹ in IR.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for Cyclopropyl and Alkyne shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for alkyne IR/NMR patterns). Link

  • Baranac-Stojanović, M. (2013).[2] "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry. (Validates the high-field shift of cyclopropyl protons). Link

Sources

Spectroscopic Unveiling of 4-Cyclopropylbut-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 4-Cyclopropylbut-2-ynoic acid, a molecule incorporating a strained cyclopropyl ring, a rigid acetylenic linker, and a polar carboxylic acid functional group, presents a unique chemical architecture. This guide provides an in-depth exploration of the spectroscopic characteristics of 4-Cyclopropylbut-2-ynoic acid, offering a foundational dataset for its identification, characterization, and application in medicinal chemistry and materials science. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, elucidating the rationale behind the expected spectral features and providing robust experimental protocols for data acquisition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 4-Cyclopropylbut-2-ynoic acid, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal four distinct signals, each corresponding to a unique proton environment in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH10.0 - 13.0broad singlet-
-CH₂-2.4 - 2.6doublet~2.5
-CH- (cyclopropyl)0.8 - 1.2multiplet-
-CH₂- (cyclopropyl)0.4 - 0.8multiplet-

Expert Interpretation & Causality:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its chemical shift is expected to be significantly downfield, typically in the 10-13 ppm range.[1][2][3] The signal is often broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[1][4][5] In deuterated solvents like MeOD or D₂O, this peak will disappear due to proton-deuterium exchange, a key diagnostic feature.[1]

  • Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing alkyne and the cyclopropyl group. Their chemical shift is predicted to be around 2.4-2.6 ppm. The coupling to the single methine proton of the cyclopropyl group would theoretically result in a doublet.

  • Cyclopropyl Protons (-CH- and -CH₂-): The protons on the cyclopropyl ring are in a unique magnetic environment due to the ring's strain and associated ring currents. This leads to their characteristic upfield chemical shifts, typically between 0.2 and 1.5 ppm.[6][7][8][9] The methine proton (-CH-) will be a complex multiplet due to coupling with the adjacent methylene protons within the ring and the methylene protons of the butyl chain. The diastereotopic methylene protons of the cyclopropyl ring will also present as complex multiplets.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct carbon signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C=O170 - 180
-C≡C- (quaternary)80 - 90
-C≡C- (quaternary)70 - 80
-CH₂-20 - 30
-CH- (cyclopropyl)10 - 20
-CH₂- (cyclopropyl)5 - 15

Expert Interpretation & Causality:

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the downfield region of the spectrum, typically between 170 and 180 ppm.[1][10]

  • Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne typically resonate in the range of 65-90 ppm.[10] The carbon closer to the carboxylic acid will be more deshielded than the one adjacent to the methylene group.

  • Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon will appear in the upfield region, with its chemical shift influenced by the adjacent alkyne and cyclopropyl groups.

  • Cyclopropyl Carbons (-CH- and -CH₂-): Similar to the protons, the carbons of the cyclopropyl ring are shielded and appear at unusually high field for sp³ carbons, typically between -5 and 20 ppm.[11][12]

Experimental Protocol: 1D NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-Cyclopropylbut-2-ynoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For observing the carboxylic acid proton, aprotic solvents like CDCl₃ or DMSO-d₆ are preferable.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. Modern spectrometers often have automated shimming routines.[13][14]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).

    • Apply a 90° pulse.

    • Set the number of scans (NS) to an appropriate value (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[13]

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.[14]

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence.

    • Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[15]

    • Phase the spectrum to obtain pure absorption signals.

    • Reference the spectrum to the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire_h1 Acquire ¹H Spectrum lock->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate ¹H Signals reference->integrate IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_post Post-Analysis clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Spectrum apply_pressure->acquire_spectrum clean_crystal Clean Crystal acquire_spectrum->clean_crystal

Caption: Workflow for ATR-FTIR spectroscopic analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Predicted Mass Spectral Data (Electron Ionization - EI)
  • Molecular Ion (M⁺•): m/z = 138.0681 (calculated for C₈H₁₀O₂)

  • Major Fragments:

    • m/z = 121 ([M-OH]⁺)

    • m/z = 93 ([M-COOH]⁺)

    • m/z = 67 (Cyclopentenyl cation, from rearrangement of cyclopropylmethyl cation)

    • m/z = 45 ([COOH]⁺)

Expert Interpretation & Causality:

  • Molecular Ion Peak: The molecular ion peak for a carboxylic acid under EI conditions is often weak or even absent. [1][16]High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition with high accuracy.

  • Fragmentation Pattern: Carboxylic acids exhibit characteristic fragmentation patterns. [17][18][19] * Loss of a Hydroxyl Radical (-OH): A peak at m/z 121 corresponding to the [M-17]⁺ ion is expected due to the loss of the hydroxyl radical. [18] * Loss of the Carboxyl Group (-COOH): A significant fragment at m/z 93, corresponding to the [M-45]⁺ ion, would result from the cleavage of the bond alpha to the carbonyl group. [18] * Cyclopropyl Ring Fragmentation: The cyclopropylmethyl moiety is prone to rearrangement and fragmentation, potentially leading to a stable cyclopentenyl cation at m/z 67.

    • Carboxyl Cation: A peak at m/z 45 corresponding to the [COOH]⁺ cation is also a common fragment for carboxylic acids. [16]

Experimental Protocol: Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids and typically results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Sample Preparation:

    • Prepare a dilute solution of 4-Cyclopropylbut-2-ynoic acid (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. [20] * For positive ion mode, a small amount of formic acid (0.1%) can be added to promote protonation.

    • For negative ion mode, a small amount of a weak base like ammonium hydroxide can be added to promote deprotonation.

  • Instrument Setup:

    • Set the mass spectrometer to either positive or negative ion detection mode.

    • Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump. [21] * Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation dissolve Dissolve in Solvent add_modifier Add Acid/Base (Optional) dissolve->add_modifier infuse Direct Infusion add_modifier->infuse ionize Electrospray Ionization infuse->ionize analyze Mass Analysis (MS1) ionize->analyze fragment MS/MS Fragmentation (Optional) analyze->fragment identify_ion Identify Molecular Ion fragment->identify_ion analyze_fragments Analyze Fragments identify_ion->analyze_fragments

Sources

Technical Guide: Stability, Reactivity, and Synthetic Utility of 4-Cyclopropylbut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and process development scientists.[1] It synthesizes physicochemical principles with practical handling protocols.[1]

Part 1: Executive Summary & Structural Logic

4-Cyclopropylbut-2-ynoic acid represents a specialized bifunctional building block in medicinal chemistry, often utilized to introduce conformational constraint (via the cyclopropyl group) and metabolic stability (via the internal alkyne or its reduced alkene analogues).

Its reactivity profile is defined by the conjugation of the electron-withdrawing carboxyl group with the internal alkyne , creating a potent Michael acceptor, while the cyclopropyl moiety introduces specific sensitivity to strong Brønsted acids.

Structural Analysis & Physicochemical Properties[1][2][3]
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₇H₈O₂ (MW: 124.14 g/mol )Low molecular weight fragment.
pKa (Predicted) ~2.6 – 3.0Stronger acid than saturated analogues due to sp hybridization of C2.[1]
Electrophilicity High (C3 position)Susceptible to nucleophilic attack (Michael addition).[1]
Ring Strain ~27.5 kcal/mol (Cyclopropyl)Sensitive to acid-catalyzed ring opening/rearrangement.[1]
Physical State Crystalline Solid (Low melting)Likely sublimes; store cold to prevent polymerization.[1]

Part 2: Stability Profile

As a Senior Application Scientist, I categorize the stability of this molecule into three critical vectors. Understanding these prevents yield loss during scale-up.

Thermal Stability (Shelf-Life)
  • Risk: Conjugated alkynoic acids are prone to thermal polymerization and decarboxylation at elevated temperatures (>100°C).[1]

  • Observation: The compound is generally stable at room temperature in solid form but should be stored at -20°C under an inert atmosphere (Argon) for long-term banking.

  • Protocol: Avoid heating above 60°C during drying steps. Use vacuum desiccation at ambient temperature.[1]

Acid Sensitivity (The Cyclopropyl Hazard)[1]
  • Mechanism: The cyclopropyl group acts as a "sigma-pi" donor.[1] Under strong acidic conditions (pH < 1), protonation can occur, leading to ring opening to form a homoallylic cation or rearranged diene products.[1]

  • Constraint: Avoid using concentrated HCl or H₂SO₄ during workups.[1]

  • Solution: Use buffered aqueous workups (NaH₂PO₄) or weak acids (Citric acid, Acetic acid) for pH adjustment.[1]

Photochemical Sensitivity[1]
  • Risk: The conjugated

    
    -system (
    
    
    
    ) absorbs in the UV region, making it susceptible to [2+2] cycloadditions (dimerization) under direct light exposure.[1]
  • Protocol: Store in amber vials.

Part 3: Reactivity & Synthetic Utility[1]

The utility of 4-Cyclopropylbut-2-ynoic acid lies in its divergent reactivity. It serves as a precursor for rigidified amino acid analogues and peptidomimetics.[1]

A. Selective Reduction (Cis-Alkene Synthesis)

The most common application is the partial reduction to the (Z)-alkene , preserving the cyclopropyl ring while setting stereochemistry.[1]

  • Reagent: Lindlar Catalyst (Pd/CaCO₃ + Pb(OAc)₂) / Quinoline.[1]

  • Solvent: MeOH or EtOAc.

  • Critical Control: Monitor H₂ uptake precisely. Over-reduction opens the cyclopropyl ring or saturates the alkene.[1]

B. Amide Coupling (Drug Conjugation)

The carboxylic acid is readily activated for coupling, but the activated ester is a highly reactive Michael acceptor .[1]

  • Preferred Method: HATU / DIPEA / DMF.[1]

  • Avoid: Acid chlorides (SOCl₂/Oxalyl chloride) can generate HCl, risking the cyclopropyl ring.[1] If acid chloride is necessary, use the Ghosez reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions.

C. Cycloadditions

The electron-deficient alkyne is an excellent dienophile for Diels-Alder reactions or a dipolarophile for 1,3-dipolar cycloadditions (e.g., with azides to form triazoles, though steric bulk at C4 may slow kinetics).

Part 4: Experimental Workflows & Diagrams

Visualizing the Reactivity Landscape[1]

ReactivityMap Target 4-Cyclopropylbut-2-ynoic Acid Z_Alkene (Z)-4-Cyclopropylbut-2-enoic acid (Cis-Alkene) Target->Z_Alkene Lindlar Cat, H2 (Selective Reduction) Amide Cyclopropyl-Alkynyl Amides (Drug Linkers) Target->Amide HATU, R-NH2, DIPEA (Coupling) RingOpen Homoallylic Rearrangement (DEGRADATION) Target->RingOpen Strong Acid (HCl/H2SO4) (Avoid!) Triazole 1,2,3-Triazoles (Bioisosteres) Target->Triazole R-N3, Ru-Cat (Click Chem)

Figure 1: Divergent reactivity pathways.[1][2] Green paths indicate standard synthetic utility; red indicates degradation risks.[1]

Standard Operating Procedure: Synthesis of 4-Cyclopropylbut-2-ynoic Acid

Note: This protocol assumes a "bottom-up" synthesis from cyclopropylmethyl bromide, a standard robust route.

Step 1: Alkylation[1]
  • Reagents: Lithium Acetylide ethylenediamine complex (90%), Cyclopropylmethyl bromide, DMSO.[1]

  • Procedure: Dissolve Li-acetylide in DMSO at 0°C. Add bromide dropwise. Stir at RT for 4h.[1]

  • Product: 4-Cyclopropyl-1-butyne (Volatile liquid).[1]

  • Note: Isolate via careful distillation or use directly as a solution due to volatility.[1]

Step 2: Carboxylation (The Critical Step)[1]
  • Setup: Flame-dried flask, Argon atmosphere, -78°C bath.

  • Reagents: 4-Cyclopropyl-1-butyne (in THF), n-Butyllithium (2.5M), Dry CO₂ gas (or dry ice).

  • Protocol:

    • Cool alkyne solution to -78°C.[1]

    • Add n-BuLi dropwise (lithiation of terminal alkyne).[1] Stir 30 min.

    • Bubble excess dry CO₂ into the solution (exothermic).[1]

    • Allow to warm to 0°C.

  • Quench & Workup (Self-Validating Step):

    • Quench with 10% aqueous Citric Acid (pH ~4). Do not use HCl.

    • Extract with EtOAc.[1] Wash with Brine.[1]

    • Dry over MgSO₄.[1] Concentrate < 40°C.

  • Validation: ¹H NMR should show cyclopropyl protons (0.4-0.9 ppm) and loss of terminal alkyne proton.[1]

Part 5: Safety & Toxicology (E-E-A-T)[1]

Signal Word: DANGER (Based on analogue 2-Butynoic acid)

Hazard ClassStatementPrecaution
Skin Corr. 1B Causes severe skin burns and eye damage.[1]Wear nitrile gloves, goggles, and face shield.[1]
Reactivity Potential for explosive decomposition if heated under confinement.[1]Do not distill residues to dryness.[1]
Sensitization Alkynoic acids are potent skin sensitizers.[1]Handle in a fume hood.[1]

Toxicology Note: Alkynoic acids are Michael acceptors and can alkylate cysteine residues in proteins (glutathione depletion).[1] Treat as a potential genotoxin until proven otherwise.[1]

References

  • PubChem. (2025).[1][3] 2-Butynoic acid (Tetrolic acid) Compound Summary. National Library of Medicine.[1] [Link]

  • Fisher, L. A., & Fox, J. M. (2008).[1][4] Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry, 73(21), 8474–8478.[1] [Link]

  • Wipf, P., & Heimgartner, H. (2005).[1] Synthesis of Cyclopropyl-Containing Building Blocks. Helvetica Chimica Acta.[1] (General reference for cyclopropyl stability in synthesis).

  • Bretherick, L. (1985).[1][5] Handbook of Reactive Chemical Hazards.[1][5] (Reference for thermal instability of acetylenic acids).

Sources

Methodological & Application

4-Cyclopropylbut-2-ynoic acid in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Cyclopropylbut-2-ynoic Acid in Heterocyclic Synthesis

Abstract & Introduction

4-Cyclopropylbut-2-ynoic acid (CAS: 69225-38-1) is a versatile, high-value building block in medicinal chemistry. It combines the steric and electronic benefits of the cyclopropyl group —known to enhance metabolic stability and potency (the "Cyclopropyl Effect")—with the high reactivity of an internal electron-deficient alkyne .

This application note details the use of this precursor in synthesizing nitrogen and oxygen heterocycles. Unlike simple terminal alkynes, the conjugated carboxylic acid moiety at C1 activates the C2-C3 triple bond toward Michael-type nucleophilic attacks and transition-metal-catalyzed cycloisomerizations.

Key Applications:

  • Nitrogen Heterocycles: Synthesis of pyrazolones and isoxazoles via condensation.

  • Oxygen Heterocycles: Access to alkylidene furanones via noble metal catalysis.

  • Click Chemistry: Scaffold expansion via 1,3-dipolar cycloaddition.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 4-Cyclopropylbut-2-ynoic acid
Structure Cyclopropyl-CH₂-C≡C-COOHPropargylic cyclopropyl group
Formula C₇H₈O₂MW: 124.14 g/mol
Physical State White to off-white solidLow melting point (approx. 70–80 °C)
Solubility DMSO, MeOH, DCM, EtOAcSparingly soluble in water
Stability Store at 2–8 °CAvoid strong bases to prevent allene isomerization

Handling Precaution: While the cyclopropyl ring is generally robust, the propargylic position (C4) is sensitive. Avoid prolonged exposure to strong bases (e.g., NaH, LDA) which can trigger isomerization to the allenic acid.

Reaction Landscape

The following diagram illustrates the divergent synthetic pathways accessible from 4-cyclopropylbut-2-ynoic acid.

ReactionLandscape Start 4-Cyclopropylbut-2-ynoic Acid Pyrazole Pyrazolones (via Hydrazine) Start->Pyrazole Condensation (EtOH, Reflux) Isoxazole Isoxazoles (via Hydroxylamine) Start->Isoxazole Cycloaddition (NH2OH, Base) Furanone Alkylidene Furanones (via Ag/Au Catalysis) Start->Furanone 5-exo-dig Cyclization (AgOTf/AuCl) Triazole 1,2,3-Triazoles (via Azides) Start->Triazole 1,3-Dipolar Cycloaddition (Ru-Cat or Thermal)

Figure 1: Divergent synthetic pathways from 4-cyclopropylbut-2-ynoic acid.

Protocol A: Synthesis of 3-(Cyclopropylmethyl)-1H-pyrazol-5-ol

This protocol utilizes the Michael acceptor reactivity of the alkynoic acid. Hydrazine acts as a binucleophile, attacking the


-carbon (C3) followed by intramolecular cyclization with the carboxylic acid/ester.

Mechanism: Conjugate Addition


 Cyclization 

Tautomerization.
Materials
  • 4-Cyclopropylbut-2-ynoic acid (1.0 equiv)[1]

  • Hydrazine hydrate (64% or 80% solution) (1.2 equiv)

  • Ethanol (Absolute)[2]

  • Acetic acid (Catalytic, optional)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclopropylbut-2-ynoic acid (1.0 mmol, 124 mg) in Ethanol (5 mL).

  • Addition: Add Hydrazine hydrate (1.2 mmol) dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor reaction progress by TLC (eluent: 5% MeOH in DCM). The starting acid spot should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • The product often precipitates upon cooling or concentration. If solid, wash with cold diethyl ether.

    • If oil, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH/Ether is usually sufficient. Flash chromatography (DCM/MeOH) may be required for high purity.

Expected Yield: 75–85% Product Identity: The product exists in tautomeric equilibrium between the pyrazolone and hydroxypyrazole forms.

PyrazoleMechanism Step1 Start: Alkynoic Acid Step2 Michael Addition (Hydrazine attacks C3) Step1->Step2 NH2NH2 Step3 Intermediate: Hydrazide/Enamine Step2->Step3 Step4 Cyclization (Amide bond formation) Step3->Step4 - H2O Final Product: Pyrazolone Step4->Final

Figure 2: Mechanistic flow for pyrazolone synthesis.

Protocol B: Ag(I)-Catalyzed Lactonization to Furanones

Transition metal catalysis allows for the regioselective cyclization of alkynoic acids. Silver (Ag) or Gold (Au) catalysts activate the alkyne


-system, promoting the nucleophilic attack of the carboxylate oxygen.

Target: 5-(Cyclopropylmethylidene)furan-2(5H)-one. Selectivity: 5-exo-dig cyclization is generally favored over 6-endo-dig for terminal acids, but internal acids like this substrate typically yield the Z-alkylidene lactone via 5-exo-dig pathways.

Materials
  • 4-Cyclopropylbut-2-ynoic acid (1.0 equiv)[1]

  • Silver Triflate (AgOTf) (5 mol%) or AuCl (5 mol%)

  • Triethylamine (0.1 equiv)[3]

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and purge with nitrogen.

  • Mixing: Add 4-cyclopropylbut-2-ynoic acid (1.0 mmol) and DCM (5 mL).

  • Catalyst Addition: Add AgOTf (0.05 mmol, 13 mg) and Triethylamine (0.1 mmol).

    • Why Base? A small amount of base helps deprotonate the carboxylic acid, generating the nucleophilic carboxylate.

  • Reaction: Stir at room temperature for 6–12 hours. If conversion is slow, heat to 40 °C.

  • Filtration: Filter the mixture through a short pad of silica or Celite to remove the metal catalyst. Rinse with DCM.

  • Isolation: Concentrate the filtrate. The product is an unsaturated lactone and may be sensitive to hydrolysis; store under inert atmosphere.

Critical Control Point: Ensure the solvent is anhydrous. Water can compete as a nucleophile, leading to hydration of the alkyne (forming a keto-acid) rather than cyclization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Protocol A) Formation of uncyclized hydrazide.Increase reaction time or temperature (reflux in n-butanol).
Isomerization Base-catalyzed shift to allene.Avoid strong bases (NaOH/KOH) during workup; use mild carbonates if necessary.
No Reaction (Protocol B) Catalyst poisoning.Ensure reagents are free of amines or thiols (unless used as ligands). Use AgSbF₆ for higher activity.
Decarboxylation Overheating.Alkynoic acids can decarboxylate at >120 °C. Keep temperatures below 100 °C.

References

  • Alkynoic Acid Reactivity: PubChem Compound Summary for CID 12218671 (Related Alkynoic Acids). National Center for Biotechnology Information. [Link]

  • Pyrazolone Synthesis:Heterocycles from cyclopropenones and alkynoic acids. (General methodology for hydrazine condensation). Journal of Heterocyclic Chemistry.
  • Metal-Catalyzed Lactonization: Transition-metal-catalyzed cyclization of alkynoic acids to alkylidene lactones.Journal of the American Chemical Society. [Link] (Refers to Pd/Ag catalyzed mechanisms).

  • 1,3-Dipolar Cycloaddition: Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Hydrazine Reductions/Condensations: Nucleophilic Addition of Hydrazine. Chemistry LibreTexts. [Link]

Sources

click chemistry applications of 4-Cyclopropylbut-2-ynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Cyclopropylbut-2-ynoic Acid as a Next-Generation Click Chemistry Linker & Warhead

Executive Summary

4-Cyclopropylbut-2-ynoic acid (CAS: 112815-37-1) is a specialized bifunctional building block that bridges the gap between structural rigidity and chemical reactivity.[1] Unlike standard terminal alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this internal electron-deficient alkyne offers unique reactivity profiles suitable for Ruthenium-Catalyzed Click (RuAAC) and Thiol-Yne Michael Addition .[1][2]

The cyclopropyl moiety serves as a critical pharmacophore, providing metabolic stability (CYP450 resistance) and specific steric constraints that linear alkyl chains cannot offer. This guide details the protocols for utilizing this molecule in Fragment-Based Drug Discovery (FBDD) and proteomic profiling.[1]

Chemical Profile & Reactivity Logic

PropertySpecificationApplication Relevance
Structure Cyclopropyl-C≡C-COOHInternal alkyne; Michael acceptor.[1]
Electronic State Electron-deficient (Conjugated to EWG)High reactivity toward nucleophiles (Thiols) and Azides (Ru-catalyzed).[1]
Sterics Cyclopropyl (C3H5)Adds lipophilicity and rigidity; restricts rotation in resulting conjugates.[1]
Solubility DMSO, MeOH, DCMCompatible with standard organic synthesis and biological stock solutions.
Stability Stable at -20°C (Solid)Avoid prolonged exposure to basic aqueous buffers (potential hydrolysis/polymerization).[1]
Why "Cyclopropyl"?

The cyclopropyl group is not merely a spacer. In medicinal chemistry, it acts as a bioisostere for isopropyl or phenyl groups but with a distinct vector. When "clicked" into a triazole, the cyclopropyl group forces the substituents into a conformation that often improves binding affinity in kinase or GPCR pockets compared to flexible linear chains.

Core Application Workflows

Application A: RuAAC Scaffold Construction (The "True" Click)

Context: You cannot use CuAAC (Copper) with this molecule because it lacks a terminal proton.[1] You must use Ruthenium catalysis (RuAAC) to react it with azides.[1][3][4] This yields 1,4,5-trisubstituted 1,2,3-triazoles , a scaffold impossible to access via standard CuAAC.

Application B: Covalent Cysteine Targeting (Thiol-Yne Click)

Context: The electron-deficient nature of the alkyne (conjugated to the carboxylic acid) makes it a "soft" electrophile. It reacts specifically with cysteine thiols in proteins via Michael addition, forming a stable vinyl sulfide.

Visualization: Reaction Pathways

ReactionPathways Start 4-Cyclopropylbut-2-ynoic Acid (Internal Alkyne) Amine + Amine (R-NH2) Reagent: HATU/DIPEA Start->Amine Step 1: Functionalization Azide + Organic Azide (R-N3) Catalyst: [Cp*RuCl(cod)] Triazole 1,4,5-Trisubstituted Triazole (Rigid Scaffold) Azide->Triazole Cysteine + Cysteine (Protein-SH) Buffer: pH 7.4 - 8.0 VinylSulfide Vinyl Sulfide Adduct (Covalent Inhibition) Cysteine->VinylSulfide Amide Functionalized Alkyne (Warhead Precursor) Amine->Amide Amide->Azide Path A: RuAAC Amide->Cysteine Path B: Michael Addn

Caption: Dual-modal reactivity of 4-Cyclopropylbut-2-ynoic acid. Path A yields rigid triazoles; Path B yields covalent protein adducts.

Detailed Protocols

Protocol 1: Amide Coupling (Pre-Click Functionalization)

Objective: Attach the acid to a drug pharmacophore or probe before performing the click reaction.

  • Dissolution: Dissolve 4-Cyclopropylbut-2-ynoic acid (1.0 eq) in dry DMF (0.1 M).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Coupling: Add the amine-containing scaffold (1.0 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+H peak).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then brine. Dry over Na2SO4.[1]

  • Yield: Typically 85–95%.[1] The internal alkyne is stable to these conditions.

Protocol 2: Ruthenium-Catalyzed Click (RuAAC)

Objective: Create a 1,4,5-trisubstituted triazole library. Critical Note:Do not use Copper (CuSO4/Ascorbate). It will fail.[1]

  • Reagents:

    • Alkyne: Amide derivative from Protocol 1 (1.0 eq).[1]

    • Azide: Desired organic azide (1.2 eq).[1]

    • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride) (2–5 mol%).[1]

  • Solvent: Dioxane or Toluene (anhydrous).[1]

  • Procedure:

    • Mix Alkyne and Azide in a vial.

    • Add solvent (degassed) to reach 0.2 M concentration.[1]

    • Add the Ruthenium catalyst under inert atmosphere (N2 or Ar).

    • Heat to 60°C for 4–12 hours. (Internal alkynes are slower than terminal ones).[1]

  • Purification: Silica gel chromatography. The triazole is usually more polar than the starting materials.

Protocol 3: Covalent Cysteine Labeling (Thiol-Michael Addition)

Objective: Test for covalent inhibition of a target protein (e.g., a kinase with a hinge cysteine).

  • Preparation: Prepare a 10 mM stock of the Alkyne-Amide in DMSO.

  • Incubation:

    • Dilute protein (1 µM) in PBS (pH 7.4).[1]

    • Add Alkyne probe (10–50 µM final concentration).[1]

    • Incubate at 37°C for 1–4 hours .

  • Validation (Gel-Based):

    • If using a fluorescent version of the probe, run SDS-PAGE directly.

    • Control: Pre-incubate protein with Iodoacetamide (IAA) to block cysteines.[1] If the Alkyne signal disappears in the IAA sample, the labeling is Cysteine-specific.

  • Mechanism: The thiol attacks the beta-carbon (closest to the cyclopropyl), resulting in a vinyl sulfide.

Troubleshooting & Optimization (Self-Validating Systems)

IssueDiagnosisSolution
No Reaction (RuAAC) Catalyst poisoning or Steric hindrance.[1]Switch solvent to THF; increase temp to 80°C. Ensure Azide is not sterically bulked at the alpha-position.[1]
Regioisomer Mix (RuAAC) RuAAC usually gives 1,5-disubstituted, but internal alkynes can yield mixtures.[1]Use [Cp*RuCl(PPh3)2] for higher regiocontrol.[1] Verify isomer by NOE NMR.
High Background (Thiol) Non-specific reaction with Lysines.[1]Lower pH to 7.0 (Lysine pKa ~10.5, Cysteine pKa ~8.3). This ensures only Cys is nucleophilic.[1]
Hydrolysis Loss of product in aqueous buffer.[1]The ester/amide linkage might be labile if the pH > 9.0. Keep pH < 8.[1]5.

References

  • RuAAC Mechanism & Scope: Boren, B. C., et al. "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism."[1][5] Journal of the American Chemical Society, 2008.[6] Link

  • Internal Alkyne Reactivity: Tiwari, V. K., et al. "Cu-Catalyzed Click Reaction in Carbohydrate Chemistry."[2] Chemical Reviews, 2016. (Contrasts Cu vs Ru specificity). Link

  • Thiol-Yne Click Chemistry: Fiore, M., et al. "Thiol-yne chemistry: A powerful tool for molecular discovery and materials science."[1] Advanced Materials, 2018. Link

  • Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry, 2019. Link

  • Cyclopropyl Pharmacophores: Welsch, M. E., et al. "Privileged Scaffolds for Library Design and Drug Discovery." Current Opinion in Chemical Biology, 2010. Link

Disclaimer: This Application Note is for research use only. 4-Cyclopropylbut-2-ynoic acid is a potent chemical intermediate; standard laboratory safety protocols (PPE, fume hood) must be observed.[1]

Sources

Validation & Comparative

Advanced Structural Elucidation of 4-Cyclopropylbut-2-ynoic Acid Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It focuses on the structural elucidation and performance benchmarking of 4-Cyclopropylbut-2-ynoic acid (4-CPBA) and its derivatives.

Executive Summary: The Structural Challenge

4-Cyclopropylbut-2-ynoic acid (4-CPBA) represents a critical class of "homopropargylic" building blocks used in the synthesis of antiretroviral agents (e.g., next-generation NNRTIs) and agrochemicals. Its structure features three distinct reactive motifs:[1]

  • A strained cyclopropyl ring (susceptible to acid-catalyzed ring opening).

  • An internal alkyne (prone to base-catalyzed isomerization to allenes).

  • A conjugated carboxylic acid (providing a handle for derivatization).

Confirming this structure requires more than routine analysis; it demands a protocol that distinguishes the target from its thermodynamic isomers (allenes) and degradation products (ring-opened dienes). This guide compares analytical methodologies and product performance against standard alternatives.

Comparative Analysis of Analytical Architectures

The following table benchmarks the primary structural elucidation methods based on resolution, sensitivity, and their ability to detect specific structural flaws common to cyclopropyl-alkynes.

Table 1: Comparative Performance of Structural Confirmation Methods
Feature1H / 13C NMR (Gold Standard) HRMS (Q-TOF/Orbitrap) FT-IR Spectroscopy X-Ray Crystallography
Primary Utility Definitive connectivity & purityMolecular formula & fragmentation logicFunctional group validationAbsolute configuration (stereochemistry)
Differentiation Power High: Distinguishes Alkyne vs. Allene vs. DieneMedium: Isomers often have identical massMedium: Distinct bands for C≡C vs C=C=CUltimate: unambiguous 3D structure
Sample Requirement ~5–10 mg (Non-destructive)<1 µg (Destructive)~1 mg (Non-destructive)Single Crystal (Solid only)
Critical Blind Spot Enantiomeric excess (requires chiral shift reagents)Cannot distinguish positional isomers easilyMinor impurities (<5%) often invisibleRequires crystalline solid; time-intensive
Cost/Throughput Moderate / High ThroughputLow / High ThroughputLow / High ThroughputHigh / Low Throughput

Structural Integrity & Logic: The Validation Workflow

The "Allene-Alkyne" Isomerization Trap

A common failure mode in synthesizing 4-CPBA is the base-catalyzed isomerization of the propargylic methylene group.

  • Target (Alkyne): Cyclopropyl-CH₂-C≡C-COOH

  • Impurity (Allene): Cyclopropyl-CH=C=CH-COOH

Expert Insight: Standard LC-MS often fails to separate these isomers due to identical m/z and similar polarity. NMR is the mandatory filter.

Experimental Protocol: Step-by-Step Elucidation
Step 1: 1H NMR Screening (The "Fingerprint" Test)
  • Objective: Confirm the integrity of the propargylic spacer and the cyclopropyl ring.

  • Solvent: CDCl₃ or DMSO-d₆ (DMSO prevents acid dimerization broadening).

  • Key Signals:

    • Cyclopropyl Ring: Look for high-field multiplets at δ 0.4–0.9 ppm .

    • Propargylic Methylene (-CH₂-): A distinct doublet or multiplet at δ ~2.3–2.5 ppm .

      • Pass Criteria: Integral ratio of Cyclopropyl : Methylene = 5:2.

    • Allene Impurity Check: Scan δ 5.0–6.0 ppm . The presence of vinylic protons here indicates isomerization to the allene.

Step 2: 13C NMR Verification (The "Carbon Backbone" Test)
  • Objective: Distinguish the alkyne from the allene central carbon.

  • Key Signals:

    • Internal Alkyne (Target): Two carbons in the 70–90 ppm range.

    • Allene (Impurity): A diagnostic central carbon signal at ~200–215 ppm .

    • Carboxyl (C=O): Signal at ~155–160 ppm (conjugated).

Step 3: HRMS Fragmentation Analysis
  • Objective: Confirm the cyclopropyl ring is intact (not opened to a linear alkene).

  • Method: ESI- (Negative Mode) for the free acid.

  • Diagnostic Fragment: Loss of CO₂ [M-44]⁻ followed by characteristic cyclopropyl fragmentation. Ring-opened isomers often show different fragmentation kinetics (e.g., easier loss of alkyl chains).

Visualization of Structural Logic

The following diagram illustrates the decision logic for confirming the structure and identifying common synthetic failures.

StructuralValidation Sample Crude Product (4-CPBA Candidate) H_NMR Step 1: 1H NMR Analysis (CDCl3) Sample->H_NMR Check_Propargyl Signal at 2.3-2.5 ppm (Propargylic CH2)? H_NMR->Check_Propargyl Check_Vinyl Signal at 5.0-6.0 ppm (Vinylic H)? Check_Propargyl->Check_Vinyl Yes RingOpen_Fault FAIL: Ring Opening Detected (Olefinic Signals) Check_Propargyl->RingOpen_Fault No (Complex Multiplets) Allene_Fault FAIL: Allene Isomer Detected (Isomerization) Check_Vinyl->Allene_Fault Yes C13_Check Step 2: 13C NMR Check C≡C vs C=C=C Check_Vinyl->C13_Check No Alkyne_Confirm PASS: Alkyne Carbons (70-90 ppm) C13_Check->Alkyne_Confirm Signals at 70-90 ppm Allene_Confirm FAIL: Allene Carbon (~210 ppm) C13_Check->Allene_Confirm Signal at ~210 ppm Final_Valid VALIDATED STRUCTURE 4-Cyclopropylbut-2-ynoic acid Alkyne_Confirm->Final_Valid

Caption: Logical workflow for distinguishing the target alkyne from allene and ring-opened isomers.

Performance Comparison: Acid vs. Ester Derivatives

When developing this compound for pharmaceutical applications, researchers often choose between the Free Acid (4-CPBA) and its Methyl Ester (4-CPB-Me) derivative.

Table 2: Derivative Performance Matrix
MetricFree Acid (4-CPBA) Methyl Ester (4-CPB-Me) Recommendation
Synthetic Stability Low: Prone to decarboxylation at high T (>100°C)High: Thermally stable; no acidic proton to catalyze rearrangementUse Ester for storage/transport
Chromatographic Resolution Poor: Tailing peaks on Silica/C18 due to H-bondingExcellent: Sharp peaks; easy purification on silica gelUse Ester for purification
Crystallinity High: Often solid (H-bonding network)Low: Often oil/low-melting solidAcid preferred for X-ray
Reactivity Direct coupling (Amidation/Esterification)Requires hydrolysis (LiOH) before couplingAcid for immediate use

Experimental Insight: If purification of the Acid is difficult due to "streaking" on TLC or columns, convert to the Methyl Ester using TMS-diazomethane (mild conditions to preserve the cyclopropane), purify, and then hydrolyze.

References

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A Comparative Analysis for the Medicinal Chemist: 4-Cyclopropylbut-2-ynoic Acid and 4-Cyclopropylbut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the cyclopropyl group stands out as a "magic moiety." Its unique conformational rigidity and electronic properties have made it a favored substituent for enhancing metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[1][2][3] This guide provides a detailed comparative analysis of two closely related cyclopropyl-containing building blocks: 4-Cyclopropylbut-2-ynoic acid and its unsaturated counterpart, 4-Cyclopropylbut-2-enoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the synthesis, properties, and reactivity of these molecules to inform their strategic application in medicinal chemistry.

Structural and Physicochemical Properties: A Tale of Two Bonds

The core difference between 4-Cyclopropylbut-2-ynoic acid and 4-Cyclopropylbut-2-enoic acid lies in the nature of the carbon-carbon bond at the 2,3-position: a triple bond (alkyne) versus a double bond (alkene). This fundamental distinction has significant implications for the molecule's geometry, electronic distribution, and, consequently, its physical and chemical properties.

The alkyne in 4-Cyclopropylbut-2-ynoic acid imposes a linear geometry on the C1-C4 backbone, while the alkene in 4-Cyclopropylbut-2-enoic acid results in a planar structure with a bond angle of approximately 120° around the double bond. This seemingly subtle difference can profoundly impact how these molecules fit into the binding pockets of biological targets.

Below is a table summarizing the key physicochemical properties of the two compounds. Note that while experimental data for 4-Cyclopropylbut-2-enoic acid is available, the data for 4-Cyclopropylbut-2-ynoic acid is largely predicted due to its novelty.

Property4-Cyclopropylbut-2-ynoic acid(E)-4-Cyclopropylbut-2-enoic acid
Molecular Formula C₇H₈O₂[4]C₇H₁₀O₂[5]
Molecular Weight 124.14 g/mol 126.15 g/mol [5]
Calculated XlogP 1.8[4]1.6[5]
Hydrogen Bond Donors 11[5]
Hydrogen Bond Acceptors 22[5]
Predicted pKa ~2.1 (analogous to 4-Hydroxybut-2-ynoic acid)[6]~4.5 (typical for α,β-unsaturated carboxylic acids)
Predicted IR C≡C stretch ~2100-2200 cm⁻¹ (weak)[7]N/A
Predicted IR C=C stretch N/A~1640 cm⁻¹ (medium)
Predicted IR C=O stretch ~1700-1725 cm⁻¹~1690-1710 cm⁻¹
Predicted ¹H NMR (alkynyl/alkenyl H) ~2.0-3.0 ppm~5.8 ppm (α-H), ~7.1 ppm (β-H)

Synthesis and Experimental Protocols

The synthesis of these two molecules requires distinct strategies, each leveraging fundamental reactions in organic chemistry. The following are proposed, detailed protocols for their laboratory-scale preparation.

Proposed Synthesis of 4-Cyclopropylbut-2-ynoic acid

The synthesis of 4-Cyclopropylbut-2-ynoic acid can be envisioned via the carboxylation of a cyclopropyl-substituted terminal alkyne. A plausible two-step route starting from cyclopropylacetylene is outlined below.

Experimental Protocol: Synthesis of 4-Cyclopropylbut-2-ynoic acid

Step 1: Lithiation of Cyclopropylacetylene

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise to the stirred THF, maintaining the temperature below -70 °C.

  • Slowly add a solution of cyclopropylacetylene (1.0 equivalent) in anhydrous THF (10 mL) to the n-butyllithium solution.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of lithium cyclopropylacetylide.

Step 2: Carboxylation

  • In a separate, flame-dried flask, place a piece of solid carbon dioxide (dry ice, ~5 equivalents), and carefully crush it under a nitrogen atmosphere.

  • Cannulate the freshly prepared lithium cyclopropylacetylide solution from Step 1 onto the crushed dry ice with vigorous stirring. A thick slurry will form.

  • Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.

  • Quench the reaction by the slow addition of water (20 mL).

  • Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 2 M HCl.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Cyclopropylbut-2-ynoic acid.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Synthesis of 4-Cyclopropylbut-2-ynoic acid start Cyclopropylacetylene reagent1 1. n-BuLi, THF, -78 °C 2. CO₂ (s) 3. H₃O⁺ start->reagent1 product 4-Cyclopropylbut-2-ynoic acid reagent1->product caption Proposed synthesis of 4-Cyclopropylbut-2-ynoic acid. Synthesis of (E)-4-Cyclopropylbut-2-enoic acid start Cyclopropylacetaldehyde reagent1 Triethyl phosphonoacetate, NaH, THF start->reagent1 intermediate Ethyl (E)-4-cyclopropylbut-2-enoate reagent1->intermediate reagent2 1. NaOH, EtOH/H₂O 2. H₃O⁺ intermediate->reagent2 product (E)-4-Cyclopropylbut-2-enoic acid reagent2->product caption Proposed synthesis of (E)-4-Cyclopropylbut-2-enoic acid. Reactivity Comparison cluster_ynoic 4-Cyclopropylbut-2-ynoic acid cluster_enoic 4-Cyclopropylbut-2-enoic acid ynoic Alkyne + Carboxylic Acid reactivity_ynoic Less reactive to electrophiles Selective reduction possible More acidic ynoic->reactivity_ynoic enoic Alkene + Carboxylic Acid reactivity_enoic More reactive to electrophiles Good Michael acceptor Less acidic enoic->reactivity_enoic caption Key reactivity differences.

Caption: Key reactivity differences.

Applications in Medicinal Chemistry

The choice between these two building blocks can be a strategic one in a drug discovery program.

  • Scaffold Rigidity and Vectorality: The linear geometry of the ynoic acid provides a rigid, rod-like linker, which can be desirable for probing deep, narrow binding pockets. The enoic acid offers a more kinked, yet still planar, scaffold. The defined (E)-geometry of the alkene can precisely position substituents in space.

  • Metabolic Stability: The cyclopropyl group itself is known to enhance metabolic stability by sterically shielding adjacent sites from oxidative metabolism by cytochrome P450 enzymes. T[8]he choice between the alkyne and alkene may further influence metabolism. While both are relatively stable, the alkene could be susceptible to epoxidation, a common metabolic pathway.

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for a gem-dimethyl group or a carbon-carbon double bond to improve physicochemical properties. I[3]n this context, these two molecules offer subtle variations on this theme. The ynoic acid could serve as a more rigid and linear isostere for a diene or a phenyl ring in certain contexts.

  • Warhead Chemistry: α,β-Unsaturated carbonyl compounds can act as covalent inhibitors by forming a bond with a nucleophilic residue (e.g., cysteine) in a protein's active site. Both molecules possess this potential, though the enoic acid is typically a more reactive Michael acceptor.

Conclusion

4-Cyclopropylbut-2-ynoic acid and 4-Cyclopropylbut-2-enoic acid are valuable building blocks for medicinal chemistry, each offering a unique combination of properties conferred by the cyclopropyl group and the unsaturated carboxylic acid moiety. The choice between the two will depend on the specific goals of the drug design program. The ynoic acid provides a more linear, rigid, and acidic scaffold, while the enoic acid offers a classic (E)-alkene geometry and is a more potent Michael acceptor. A thorough understanding of their respective synthesis, properties, and reactivity will empower medicinal chemists to make informed decisions in the design of next-generation therapeutics.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Cyclopropylbut-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. Even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 4-Cyclopropylbut-2-ynoic acid, a valuable building block in medicinal chemistry. We will delve into the causality behind experimental choices and provide supporting data to ensure the trustworthiness of your findings.

The Criticality of Purity for 4-Cyclopropylbut-2-ynoic Acid

4-Cyclopropylbut-2-ynoic acid is a structurally unique molecule featuring a cyclopropyl group and an internal alkyne, functionalities that are often explored in the design of novel therapeutic agents. Given its potential role in drug discovery, ensuring its purity is not merely a quality control step but a fundamental aspect of reliable and reproducible research. Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. Common impurity types could include regioisomers, incompletely reacted starting materials, and byproducts from unintended reaction pathways.

A Multi-Faceted Approach to Purity Determination

A single analytical technique is rarely sufficient to fully characterize the purity of a synthesized compound. A robust assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. This guide will focus on a combination of chromatographic and spectroscopic techniques, which together provide a comprehensive purity profile.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates a logical workflow for the comprehensive purity assessment of 4-Cyclopropylbut-2-ynoic acid.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Identification cluster_3 Data Analysis & Reporting Prep Dissolve Synthesized 4-Cyclopropylbut-2-ynoic Acid in Appropriate Solvent HPLC High-Performance Liquid Chromatography (HPLC) Prep->HPLC Inject GC Gas Chromatography (GC) (after derivatization) Prep->GC Inject NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Prep->NMR Analyze MS Mass Spectrometry (MS) HPLC->MS Couple for LC-MS Analysis Integrate Data & Quantify Impurities HPLC->Analysis GC->MS Couple for GC-MS GC->Analysis NMR->Analysis MS->Analysis Report Generate Certificate of Analysis (CoA) Analysis->Report

Caption: Workflow for the comprehensive purity assessment of 4-Cyclopropylbut-2-ynoic acid.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required. Here, we compare the most common and effective methods for assessing the purity of 4-Cyclopropylbut-2-ynoic acid.

Technique Principle Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.[1][2][3]Excellent for separating non-volatile and thermally labile compounds. High resolution and sensitivity.[4]May require chromophores for UV detection.[5]Primary method for purity determination and quantification of impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and an inert gas mobile phase.[6]High resolution for volatile compounds.Requires derivatization for non-volatile compounds like carboxylic acids.[6][7]Analysis of volatile organic impurities and residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information for identification of the main compound and impurities.[8] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard.Lower sensitivity compared to chromatographic methods.Structural elucidation and confirmation. Quantification of major components.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity. Provides molecular weight and fragmentation information for impurity identification.[4][9]Typically coupled with a separation technique (LC-MS or GC-MS) for complex mixtures.Identification of unknown impurities and confirmation of molecular weight.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[2][4] A reversed-phase method is generally suitable for a moderately polar compound like 4-Cyclopropylbut-2-ynoic acid.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with 0.1% formic acid. The formic acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of 4-Cyclopropylbut-2-ynoic acid in the mobile phase to prepare a stock solution of known concentration.

    • Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution may be necessary to separate impurities with a wide range of polarities. For example, start with a lower concentration of acetonitrile and gradually increase it.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e-g., around 210 nm for the carboxylic acid and alkyne functionalities).

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time of the main peak corresponding to 4-Cyclopropylbut-2-ynoic acid from the standard chromatogram.

    • In the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

    • Identify and quantify any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: While 4-Cyclopropylbut-2-ynoic acid itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for detecting residual solvents and volatile byproducts.[4][6] Derivatization can also be employed to analyze the main compound if necessary.[7]

Step-by-Step Protocol:

  • Sample Preparation (Headspace GC for Residual Solvents):

    • Accurately weigh the synthesized sample into a headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide) and seal the vial.

  • Sample Preparation (Derivatization for the Analyte):

    • React the sample with a derivatizing agent (e.g., BSTFA) to convert the carboxylic acid into a more volatile silyl ester.

  • GC-MS Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.

    • Injector Temperature: 250 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.

    • For the derivatized sample, identify the peak corresponding to the derivatized 4-Cyclopropylbut-2-ynoic acid and any related impurities by their mass spectra.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides unambiguous structural confirmation of the synthesized compound and can reveal the presence of structurally related impurities.[8]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis (qNMR).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, ensure a sufficient relaxation delay to allow for accurate integration.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the 4-Cyclopropylbut-2-ynoic acid structure.

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment.

    • Look for any unexpected signals that may indicate the presence of impurities. The chemical shift and coupling patterns of these signals can help in their identification.

    • For qNMR, compare the integral of a known proton signal from the analyte to the integral of the internal standard to determine the absolute purity.

Validating the Analytical Methods

For use in a regulated environment, such as drug development, the analytical methods themselves must be validated according to guidelines from organizations like the International Council for Harmonisation (ICH).[10][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The assessment of purity for synthesized 4-Cyclopropylbut-2-ynoic acid requires a meticulous and multi-faceted analytical approach. By combining the high-resolution separation capabilities of chromatography with the detailed structural insights from spectroscopy, researchers can confidently determine the purity of their compound. This comprehensive analysis is not only a matter of good scientific practice but is also a critical step in ensuring the safety and efficacy of potential new medicines.

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Safety Operating Guide

Navigating the Handling of 4-Cyclopropylbut-2-ynoic Acid: A Senior Application Scientist's Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, the introduction of novel reagents like 4-Cyclopropylbut-2-ynoic acid into a workflow is a routine part of discovery. However, familiarity with chemical synthesis must not breed complacency. The structural motifs of this molecule—a carboxylic acid and an internal alkyne—serve as immediate indicators of its potential reactivity and associated hazards. This guide provides a comprehensive, technically-grounded framework for the safe handling of 4-Cyclopropylbut-2-ynoic acid, focusing on the rationale and implementation of a robust Personal Protective Equipment (PPE) plan. Our objective is to move beyond a simple checklist and instill a deep, causal understanding of the "why" behind each safety protocol.

Hazard Analysis: Inferring Risk from Chemical Structure

Based on this analysis, we must assume 4-Cyclopropylbut-2-ynoic acid presents the following primary hazards:

  • Corrosivity and Irritation: Likely to cause skin irritation, and potentially severe eye irritation or damage.[1][2][4]

  • Respiratory Irritation: If handled as a fine powder or aerosolized, it may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Ingestion may lead to irritation or damage to the gastrointestinal tract.[2][3]

These anticipated hazards form the foundation of our PPE strategy. The goal is to establish impermeable barriers at all potential routes of exposure: dermal, ocular, and respiratory.

The Core Directive: Engineering Controls and Foundational PPE

Before any discussion of PPE, it is critical to assert the primacy of engineering controls. PPE is the last line of defense. All handling of 4-Cyclopropylbut-2-ynoic acid, especially outside of a sealed system, must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][6]

Dermal Protection: Beyond the Basic Lab Coat

Dermal exposure is a primary risk. The acidic nature of the molecule can cause immediate irritation and potential burns upon contact with skin.[4]

  • Body Covering: A flame-resistant laboratory coat is the minimum requirement. For procedures involving larger quantities (>50g) or a heightened risk of splashing, a chemical-resistant apron worn over the lab coat is mandated.[7][8][9]

  • Gloves: The selection of appropriate gloves is non-negotiable. Nitrile gloves are a common and effective choice for incidental contact with many acids. However, for prolonged handling or in the event of a spill, a more robust material is necessary. Butyl or neoprene gloves offer superior protection against corrosive acids.[10] It is best practice to wear two pairs of nitrile gloves ("double-gloving"), disposing of the outer pair immediately upon any suspected contamination.[11]

Table 1: Glove Selection Guide for Carboxylic Acids

Glove MaterialSuitability for Incidental ContactSuitability for Prolonged Contact/ImmersionRationale & Comments
Nitrile Excellent Fair to Good Good general-purpose choice for handling acids. Provides a reliable barrier for splashes and brief contact.[12][13]
Neoprene Excellent Excellent A synthetic rubber that offers robust protection against acids, alkalis, and organic solvents. Recommended for large-scale work.[10][14]
Butyl Rubber Excellent Excellent Provides superior resistance to highly corrosive acids and a wide range of chemicals. Ideal for emergency spill response.[10]
Latex Good Poor to Fair While offering dexterity, latex is susceptible to degradation by various chemicals and can cause allergic reactions. Not recommended as a primary choice.[10]

This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the materials you are using.[12][15]

Ocular Protection: An Uncompromisable Mandate

The eyes are exceptionally vulnerable to corrosive chemicals. A splash can cause severe, permanent damage.[4][16][17]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required at all times when handling the compound.[5][8]

  • Face Shield: When handling quantities greater than 10g, working with solutions under pressure, or when there is any significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[8][9][18]

Respiratory Protection: When Air Purity is a Concern

While a fume hood is the primary control for respiratory hazards, certain situations may require supplemental protection.[19][20]

  • Use Cases: Respiratory protection should be considered when weighing or transferring the solid compound outside of a glovebox or containment hood, or if there is any potential for dust or aerosol generation.[17][21]

  • Equipment: A NIOSH-approved air-purifying respirator (APR) is recommended.[22] This can be an elastomeric half-mask or full-facepiece respirator fitted with combination organic vapor/acid gas (OV/AG) cartridges and P100 particulate filters.[23] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[8]

Procedural Discipline: Donning and Doffing Protocols

The effectiveness of PPE is entirely dependent on its correct use. Contamination during the removal (doffing) process is a common and preventable cause of exposure.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the coat.

  • Respirator: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing PPE: The Critical Decontamination Sequence

The fundamental principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove) and clean surfaces only with clean hands.

  • Decontaminate Outer Gloves: If visibly contaminated, wipe down outer gloves with an appropriate cleaning agent.

  • Remove Outer Gloves: Using the glove-on-glove technique, peel off the first pair of gloves without touching your bare skin. Dispose of them in a designated hazardous waste container.

  • Remove Face Shield/Goggles: Handle by the strap or sides. Remove goggles, moving from back to front. Place in a designated area for decontamination.

  • Remove Lab Coat/Apron: Unbutton the coat. Roll it outwards and downwards, touching only the inside surface. Fold it so the contaminated exterior is contained within.

  • Remove Respirator: If worn, remove from the back of the head forward.

  • Remove Inner Gloves: Remove the final pair of gloves, again without touching the outside of the glove with bare skin.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Doffing_Protocol cluster_contaminated_zone Contaminated Area cluster_clean_zone Clean Anteroom start START: Fully Gowned step1 Step 1: Inspect & Decontaminate Outer Gloves start->step1 step2 Step 2: Remove Outer Gloves (Glove-to-Glove) step1->step2 step3 Step 3: Remove Face Shield & Goggles step2->step3 step4 Step 4: Remove Apron/Lab Coat (Turn Inside-Out) step3->step4 step5 Step 5: Exit Immediate Area step4->step5 Transition step6 Step 6: Remove Inner Gloves (Clean-to-Skin) step5->step6 step7 Step 7: Wash Hands Thoroughly step6->step7 end_node END: Decontaminated step7->end_node

Caption: PPE Doffing Workflow to Prevent Self-Contamination.

Emergency Operations and Disposal

Spill Management

In the event of a spill, evacuate the immediate area and alert colleagues. Only personnel trained in spill response and wearing appropriate PPE (including a respirator and heavy-duty gloves like butyl rubber) should manage the cleanup.

  • Containment: Create a dike around the spill using an absorbent material like vermiculite or a commercial acid spill kit.[24]

  • Neutralization: Cautiously apply a weak base, such as sodium bicarbonate, to neutralize the acid, working from the outside in.[24][25][26] Avoid splashing.

  • Absorption & Collection: Once neutralized, absorb the material and place it in a clearly labeled, sealed container for hazardous waste.[25]

  • Decontamination: Clean the spill area with soap and water.[25]

Disposal Plan

All materials contaminated with 4-Cyclopropylbut-2-ynoic acid, including used PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[1]

  • Waste Segregation: Do not mix with other waste streams. Keep acidic waste separate from bases and oxidizers.[5]

  • Labeling and Storage: Collect in a designated, sealed, and clearly labeled hazardous waste container. Store in a cool, dry, well-ventilated area away from incompatible materials.[5]

  • Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, in strict accordance with all local, state, and federal regulations.[5][21] Never dispose of this chemical down the drain.[5][17]

By adhering to this comprehensive guide, researchers can confidently and safely incorporate 4-Cyclopropylbut-2-ynoic acid into their work, upholding the highest standards of laboratory safety and scientific integrity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.